molecular formula C12H9N3O2 B121724 3-Methyl-2-nitro-9H-pyrido[2,3-B]indole CAS No. 186527-30-0

3-Methyl-2-nitro-9H-pyrido[2,3-B]indole

Cat. No. B121724
M. Wt: 227.22 g/mol
InChI Key: YETURKHPVJNYTO-UHFFFAOYSA-N
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Description

“3-Methyl-2-nitro-9H-pyrido[2,3-B]indole” is a nitrogen-based heterocyclic compound . It is also known as 2-Nitro-3-methyl-9H-pyrido[2,3-B]indole . It is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking .

Scientific Research Applications

Mutagenicity and Carcinogenicity Studies

3-Methyl-2-nitro-9H-pyrido[2,3-b]indole (MeAalphaC) has been extensively studied for its mutagenic and carcinogenic properties. It's a mutagenic pyrolysis product identified in cooked proteinous food, particularly in grilled or pan-fried meat. This compound has been proven to be carcinogenic in mice and rats and forms covalent DNA adducts both in vitro and in vivo (Pfau et al., 1996). Other studies have identified similar compounds, such as 2-amino-9H-pyrido[2,3-b]indole, in the pyrolysis products of soybean globulin, highlighting the potential health risks associated with the consumption of certain grilled foods (Yoshida et al., 1978).

Chemical Analysis and Characterization

Significant work has been done to synthesize and characterize various derivatives of 9H-pyrido[2,3-b]indole. For example, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a model for the food-derived carcinogen, and its analogues, has been reported, providing insights into the solution chemistry of these compounds (Rajagopal et al., 2003). Additionally, studies have focused on the synthesis of hydroxyamino, nitroso, and nitro derivatives of Trp-P-2 and Glu-P-1, amino acid pyrolysate mutagens, to understand their direct mutagenicity (Saito et al., 1983).

Potential Pharmaceutical Applications

Research has also explored the potential pharmaceutical applications of pyrido[2,3-b]indole derivatives. For instance, tryptoline-3-carboxylic acid derivatives, including tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for antidiabetic activity (Choudhary et al., 2011).

Analytical Techniques for Detection

Advanced analytical techniques have been developed for the detection and quantification of heterocyclic amines, including 9H-pyrido[2,3-b]indole derivatives, in various samples. For example, methods involving supercritical fluid extraction–capillary electrophoresis and fluorimetric detection have been employed for the simultaneous determination of these compounds in meat samples (de Andrés et al., 2010).

Exploration of Corrosion Inhibition

Interestingly, some indole derivatives, including 9H-pyrido[3,4-b]indole, have been studied for their corrosion inhibition properties. They have been tested as inhibitors for steel corrosion in hydrochloric acid solutions, revealing their potential application in industrial contexts (Lebrini et al., 2013).

Safety And Hazards

“3-Methyl-2-nitro-9H-pyrido[2,3-B]indole” is a controlled product and may require documentation to meet relevant regulations . It is a confirmed carcinogen with experimental carcinogenic data . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

3-methyl-2-nitro-9H-pyrido[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-6-9-8-4-2-3-5-10(8)13-11(9)14-12(7)15(16)17/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETURKHPVJNYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC3=CC=CC=C32)N=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571345
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-nitro-9H-pyrido[2,3-B]indole

CAS RN

186527-30-0
Record name 3-Methyl-2-nitro-9H-pyrido[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kazerani, M Novak - The Journal of organic chemistry, 1998 - academia.edu
2-Amino-R-carboline (ARC) and 2-amino-3-methyl-R-carboline (MeARC) are representative of a large group of heterocyclic amines formed by pyrolysis of proteins and amino acid …
Number of citations: 20 www.academia.edu

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